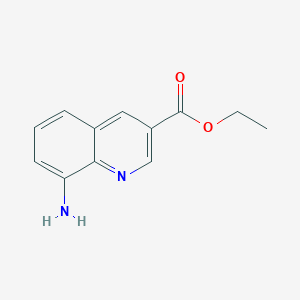

Ethyl 8-aminoquinoline-3-carboxylate

概述

描述

Ethyl 8-aminoquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline itself is an aromatic nitrogen-containing heterocyclic compound, and its derivatives have been extensively studied for their potential therapeutic properties .

准备方法

The synthesis of ethyl 8-aminoquinoline-3-carboxylate typically involves the functionalization of the quinoline scaffold. One common method is the condensation reaction of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol. Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .

化学反应分析

Ethyl 8-aminoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

科学研究应用

Antimalarial Activity

Ethyl 8-aminoquinoline-3-carboxylate, along with other 8-aminoquinolines, has been studied for its efficacy against Plasmodium species, the causative agents of malaria. Research indicates that these compounds target critical survival stages of the parasite, potentially improving treatment outcomes.

- Mechanism of Action : The 8-aminoquinoline derivatives disrupt the lifecycle of Plasmodium by inhibiting their metabolic processes. For instance, studies have shown that coadministration of these compounds with quinine enhances their antirelapse activity against P. vivax, a malaria species known for its ability to relapse after treatment .

- Clinical Studies : A review highlighted several clinical trials demonstrating the effectiveness of pentaquine and pamaquine (related compounds) in reducing relapse rates when administered alongside quinine. The data suggest that the timing and combination of these drugs are crucial for maximizing therapeutic efficacy .

Alzheimer’s Disease Research

Another significant application of this compound is in the development of novel treatments for Alzheimer's disease. The compound's ability to act as a multifunctional agent is particularly promising.

- Multi-target Approach : Recent studies have synthesized hybrids of 8-aminoquinoline with melatonin to create compounds that exhibit strong inhibitory activity against amyloid-beta aggregation, a hallmark of Alzheimer's pathology. These hybrids also demonstrate selective inhibition of butyrylcholinesterase and copper ion chelation, which are vital for neuroprotection .

- Oxidative Stress Reduction : The incorporation of antioxidant properties into the 8-aminoquinoline scaffold has shown potential in reducing oxidative stress in neuronal models. This is crucial since oxidative damage is implicated in neurodegenerative diseases .

Chelating Properties

The chelating ability of this compound makes it a valuable compound in various chemical and biological applications.

- Metal Ion Chelation : The compound exhibits strong chelating properties towards transition metals such as copper and zinc. This characteristic is beneficial in treating metal overload conditions and may play a role in neurodegenerative diseases where metal dysregulation occurs .

Synthesis and Mechanistic Studies

The synthesis of this compound derivatives has been explored extensively to enhance their biological activities.

作用机制

The mechanism of action of ethyl 8-aminoquinoline-3-carboxylate involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, its anticancer activity may involve the inhibition of DNA topoisomerase, an enzyme crucial for DNA replication and cell division .

相似化合物的比较

Ethyl 8-aminoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Camptothecin: A quinoline alkaloid with potent anticancer activity, demonstrating the broad therapeutic potential of quinoline derivatives.

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity, making it a valuable compound in various fields of research and application.

生物活性

Ethyl 8-aminoquinoline-3-carboxylate (E8AQC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of E8AQC, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

E8AQC has the molecular formula C₁₂H₁₂N₂O₂ and features a quinoline structure characterized by a bicyclic aromatic compound containing both a benzene and a pyridine ring. The amino group at the 8-position and the carboxylate group at the 3-position are crucial for its chemical reactivity and biological interactions.

Synthesis of this compound

Several synthetic routes have been developed for E8AQC, including:

- Condensation Reactions : Utilizing various amines and carboxylic acids to form the desired quinoline structure.

- Cyclization Methods : Employing cyclization techniques to introduce the quinoline framework efficiently.

These methods allow for modifications that can enhance the compound's pharmacological properties, making E8AQC a versatile building block in organic synthesis.

Biological Activities

Research indicates that E8AQC exhibits a range of biological activities, particularly in the following areas:

Antimicrobial Activity

E8AQC and its derivatives have shown promising antimicrobial properties. For instance, compounds related to 8-aminoquinolines are recognized for their effectiveness against various bacterial strains. A study indicated that derivatives with specific substituents could enhance antibacterial potency significantly .

Anticancer Potential

The anticancer activity of E8AQC has been explored in various studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and signaling pathways such as p38/MAPK. These findings suggest that E8AQC could serve as a lead compound for developing new anticancer therapies .

Antiviral Properties

Recent research highlights the potential antiviral activity of E8AQC-related compounds against viruses like H5N1 and possibly COVID-19. The structure-activity relationship indicates that modifications to the quinoline nucleus can enhance antiviral efficacy while maintaining low cytotoxicity .

Case Studies

- Antibacterial Activity : A comparative study evaluated various derivatives of 8-aminoquinoline, including E8AQC, against Gram-positive and Gram-negative bacteria. The results showed that specific substitutions at the amino and carboxyl positions significantly influenced antibacterial potency.

- Anticancer Research : In vitro studies on cervical cancer cell lines demonstrated that E8AQC could activate apoptotic pathways, leading to increased cell death rates. The compound's ability to modulate oxidative stress markers was particularly noted as a mechanism of action .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 8-Aminoquinoline | Contains an amino group at position 8 | Serves as a precursor for various derivatives |

| Ethyl 7-aminoquinoline-4-carboxylate | Similar carboxylic acid functionality | Exhibits different biological activities |

| Ethyl 6-aminoquinoline-2-carboxylate | Variation in position of amino groups | Potentially distinct pharmacological profiles |

E8AQC's unique positioning of functional groups distinguishes it from these similar compounds, influencing its reactivity and biological activity significantly.

属性

IUPAC Name |

ethyl 8-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYPPJMEMJHTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611620 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190138-00-2 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。